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{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Catalog No.
S14006690
CAS No.
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Product Name

{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

IUPAC Name

(4-ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-2-7-3-8(4-7,5-9)10-6-7/h1,9H,3-6H2

InChI Key

AZHXRXDCCFAKPT-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(OC2)CO

The compound {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic organic molecule characterized by its unique structural framework that includes a bicyclo[2.1.1]hexane core with an ethynyl group and a methanol moiety. The presence of an oxygen atom in the bicyclic structure contributes to its chemical properties and potential biological activities. This compound can be represented by the molecular formula C8H10OC_8H_{10}O and has a molecular weight of approximately 138.16 g/mol .

, including:

  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
  • Substitution: The ethynyl group may participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

The synthesis of {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves multi-step synthetic routes, which may include:

  • Formation of the Bicyclic Core: Utilizing cyclization reactions to construct the bicyclo[2.1.1]hexane framework.
  • Introduction of the Ethynyl Group: This can be achieved through Sonogashira coupling or similar methods.
  • Functionalization with Methanol: The final step involves the introduction of the methanol group, often through nucleophilic substitution or reduction processes.

These methods require careful control of reaction conditions to optimize yield and purity .

{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has potential applications in several fields:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals due to its unique structural properties.
  • Material Science: Used in developing new materials with desired chemical characteristics.
  • Agricultural Chemistry: Potentially useful in agrochemical formulations as a bioisostere for traditional aromatic compounds.

Studies on similar compounds have shown that their unique structures allow them to interact with various biological receptors and enzymes, influencing biochemical pathways. For {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, further research is needed to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, including:

Compound NameIUPAC NameUnique Features
2-Oxabicyclo[2.1.1]hexan-4-methanol(2-Oxabicyclo[2.1.1]hexan-4-yl)methanolLacks ethynyl group; used in similar applications
4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanolContains an amino group; potential for different biological activity
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanolFluorinated derivative; alters reactivity

Uniqueness

The uniqueness of {4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol lies in its combination of the ethynyl functional group with the bicyclic structure, which may impart distinct chemical reactivity and biological properties compared to other similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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